Benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester
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Overview
Description
Benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester is a chemical compound that features a benzoic acid core with a hydroxymethyl group at the 5-position and a trifluoromethyl group at the 2-position. The compound is further esterified with a methyl group. This unique structure imparts specific chemical properties and reactivity, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester typically involves the trifluoromethylation of a benzoic acid derivative followed by esterification. One common method includes the radical trifluoromethylation of a benzoic acid precursor using a trifluoromethylating agent under radical conditions . The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde or a similar reagent . The final esterification step involves reacting the hydroxymethylated benzoic acid with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions is crucial for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
Oxidation: 5-(Carboxymethyl)-2-(trifluoromethyl)benzoic acid.
Reduction: 5-(Hydroxymethyl)-2-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester exerts its effects is largely dependent on its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the hydroxymethyl group can participate in hydrogen bonding and other interactions with biological targets. These properties make the compound a valuable tool in drug design and development .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-(trifluoromethyl)-, methyl ester: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
Benzoic acid, 5-(hydroxymethyl)-, methyl ester: Lacks the trifluoromethyl group, affecting its lipophilicity and stability.
Benzoic acid, 2-(hydroxymethyl)-, methyl ester: The position of the hydroxymethyl group is different, leading to variations in chemical behavior.
Uniqueness
The combination of the trifluoromethyl and hydroxymethyl groups in benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester imparts unique chemical properties, such as enhanced lipophilicity, metabolic stability, and specific reactivity patterns. These characteristics make it distinct from other similar compounds and valuable in various scientific and industrial applications .
Properties
IUPAC Name |
methyl 5-(hydroxymethyl)-2-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-16-9(15)7-4-6(5-14)2-3-8(7)10(11,12)13/h2-4,14H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMFHIZBXDPRRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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